molecular formula C12H12N2S B1606663 2-[(4-Aminophenyl)thio]benzenamine CAS No. 6259-01-4

2-[(4-Aminophenyl)thio]benzenamine

Cat. No.: B1606663
CAS No.: 6259-01-4
M. Wt: 216.3 g/mol
InChI Key: SDFBOZZUDRGADA-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)thio]benzenamine, also known as 4-[(4-aminophenyl)sulfanyl]aniline, is a bifunctional aromatic amine characterized by two para-substituted aniline groups connected via a sulfur atom. Its molecular formula is C₁₂H₁₂N₂S, with a molecular weight of 216.3 g/mol. The compound features a thioether (-S-) linkage between two aromatic rings, each bearing an amino (-NH₂) group at the para position.

The compound is typically synthesized via nucleophilic substitution reactions. For instance, aminobenzenethiol derivatives react with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF), as seen in analogous syntheses of thioacetate esters .

Properties

CAS No.

6259-01-4

Molecular Formula

C12H12N2S

Molecular Weight

216.3 g/mol

IUPAC Name

2-(4-aminophenyl)sulfanylaniline

InChI

InChI=1S/C12H12N2S/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,13-14H2

InChI Key

SDFBOZZUDRGADA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)N

Other CAS No.

6259-01-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(4-Aminophenyl)thio]benzenamine can be contextualized by comparing it with related aryl thioanilines and derivatives. Key compounds include halogenated analogs, oxidized sulfur derivatives, and selenium-based analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Reference
This compound C₁₂H₁₂N₂S 216.3 -NH₂ at para positions on both rings High polarity, potential as a ligand or intermediate in drug synthesis
4-[(4-Fluorophenyl)thio]aniline C₁₂H₁₀FNS 219.28 -F on one ring; -NH₂ on the other Enhanced electron-withdrawing effects; used in materials science
2-[(4-Chlorophenyl)thio]benzenamine C₁₂H₁₀ClNS 235.73 -Cl on one ring; -NH₂ on the other Lower solubility due to halogen; explored in agrochemicals
4-[(4-Aminophenyl)sulfinyl]aniline C₁₂H₁₂N₂OS 232.3 Sulfoxide (-SO-) linkage Higher polarity and oxidative stability; studied in polymer chemistry
4-(2-(4-Aminophenyl)diselanyl)benzenamine C₁₂H₁₂N₂Se₂ 318.1 Diselenide (-Se-Se-) linkage Unique redox activity; niche applications in catalysis

Key Comparisons:

Electronic Effects: The amino groups in this compound enhance electron density on the aromatic rings, increasing its nucleophilicity compared to halogenated analogs like 4-[(4-Fluorophenyl)thio]aniline . Fluorine and chlorine substituents (in and ) introduce electron-withdrawing effects, altering reactivity in cross-coupling reactions.

Solubility and Stability :

  • The sulfoxide derivative () exhibits higher water solubility due to its polar -SO- group but is more prone to further oxidation.
  • Diselenide analogs () are less stable under ambient conditions but offer unique redox properties.

Synthetic Routes: Thioether-linked compounds (e.g., ) are typically synthesized via nucleophilic aromatic substitution (e.g., aminothiophenol reacting with halides). Sulfoxides require oxidation steps (e.g., H₂O₂ treatment), while diselenides involve selenium incorporation .

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